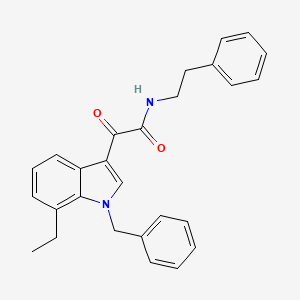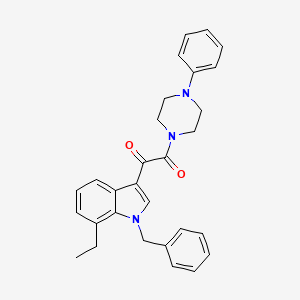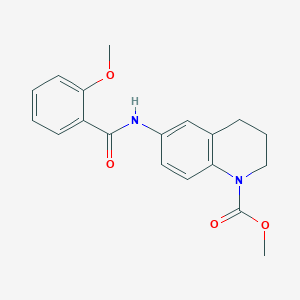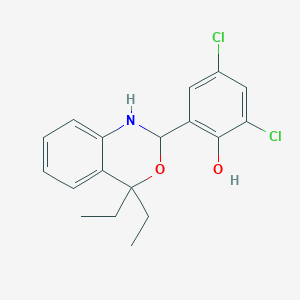![molecular formula C23H20O4 B4334867 2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan](/img/structure/B4334867.png)
2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan
Vue d'ensemble
Description
2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan is a complex organic compound with the molecular formula C23H20O4. This compound is characterized by the presence of a dibenzofuran core linked to a dihydroisochromene moiety, which is further substituted with methoxy groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isochromene Moiety: The initial step involves the synthesis of the isochromene moiety through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenol derivative, with an aldehyde under acidic conditions.
Methoxylation: The next step involves the introduction of methoxy groups at the 6 and 7 positions of the isochromene ring. This can be done using methanol in the presence of a strong acid catalyst.
Coupling with Dibenzofuran: The final step involves the coupling of the methoxylated isochromene with dibenzofuran. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boronic acid derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of alkylated or functionalized derivatives.
Applications De Recherche Scientifique
2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic methodologies.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating various diseases. Its structural features may allow it to act as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mécanisme D'action
The mechanism of action of 2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s methoxy groups can participate in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,7-dimethoxy-3,4-dihydroisoquinoline
- 2,3-dihydro-4,7-dimethyl-1H-indene
- 6,7-dimethoxy-1,4-dihydro-3H-2-benzopyran-3-one
Uniqueness
Compared to similar compounds, 2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzo[b,d]furan stands out due to its unique combination of the isochromene and dibenzofuran moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
Propriétés
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)dibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O4/c1-24-21-12-14-9-10-26-23(17(14)13-22(21)25-2)15-7-8-20-18(11-15)16-5-3-4-6-19(16)27-20/h3-8,11-13,23H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHISVKZGFROTOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(OCCC2=C1)C3=CC4=C(C=C3)OC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-benzyl-2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334785.png)
![N-TERT-BUTYL-2-{1-[(2-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE](/img/structure/B4334791.png)
![2-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-cycloheptyl-2-oxoacetamide](/img/structure/B4334811.png)
![2-(1-BENZYL-7-ETHYL-1H-INDOL-3-YL)-N-[(FURAN-2-YL)METHYL]-2-OXOACETAMIDE](/img/structure/B4334818.png)


![N-TERT-BUTYL-2-{1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}-2-OXOACETAMIDE](/img/structure/B4334842.png)
![N-cycloheptyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334851.png)
![N-benzyl-2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4334859.png)
![6-(dibenzo[b,d]furan-2-yl)-2,3,4,4a,6,11b-hexahydro-1H-[1,3]benzodioxolo[5,6-c]chromene](/img/structure/B4334873.png)

![ETHYL 4-{2-CHLORO-6-[2-METHOXY-4-(METHYLSULFANYL)BENZAMIDO]PHENYL}PIPERAZINE-1-CARBOXYLATE](/img/structure/B4334881.png)

![13-(methoxymethyl)-11-methyl-4-[1-(3-nitrophenyl)pyrrol-3-yl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraen-6-one](/img/structure/B4334898.png)
